molecular formula C13H19N3O6S2 B3682490 1-[(2-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine

1-[(2-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine

Cat. No.: B3682490
M. Wt: 377.4 g/mol
InChI Key: PDHOEZXEVJTFJL-UHFFFAOYSA-N
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Description

1-[(2-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine is an organic compound with the molecular formula C₁₃H₁₉N₃O₆S₂ This compound is characterized by the presence of both nitrophenyl and sulfonyl groups attached to a piperazine ring

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-propylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6S2/c1-2-11-23(19,20)14-7-9-15(10-8-14)24(21,22)13-6-4-3-5-12(13)16(17)18/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHOEZXEVJTFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-(propylsulfonyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-[(2-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[(2-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl groups can form strong interactions with various biological molecules, affecting their function and leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-[(2-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine
Reactant of Route 2
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1-[(2-nitrophenyl)sulfonyl]-4-(propylsulfonyl)piperazine

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